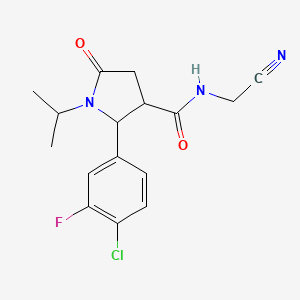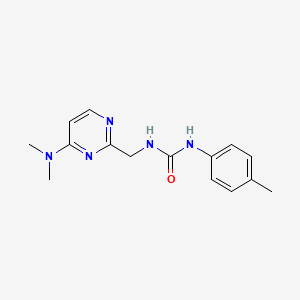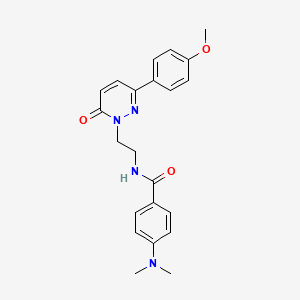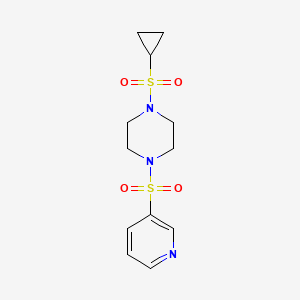
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as MPO and belongs to the family of oxadiazole derivatives.
作用機序
The mechanism of action of MPO is not fully understood, but studies have shown that it interacts with various cellular pathways, including the MAPK/ERK and PI3K/Akt pathways. MPO has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, MPO has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
MPO has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell growth, and activation of caspase-3 and caspase-9. MPO has also been shown to have antioxidant properties and can scavenge free radicals. In addition, MPO has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
MPO has several advantages for lab experiments, including its low toxicity, high solubility in water, and ease of synthesis. However, MPO also has some limitations, including its instability in acidic conditions and its sensitivity to light.
将来の方向性
There are several future directions for the study of MPO, including the development of more efficient synthesis methods, the optimization of its anticancer properties, and the exploration of its potential applications in other fields, such as material science and environmental science. In addition, further studies are needed to fully understand the mechanism of action of MPO and its biochemical and physiological effects.
Conclusion:
In conclusion, 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a chemical compound that has shown promising results in various fields, including medicinal chemistry, material science, and environmental science. The compound has been synthesized using a multistep process and has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of cell growth. Further studies are needed to fully understand the mechanism of action of MPO and its potential applications in other fields.
合成法
The synthesis of MPO can be achieved through a multistep process that involves the reaction of 4-methoxyphenyl hydrazine with ethyl acetoacetate, followed by the reaction of the resulting compound with thionyl chloride and 5-mercapto-1,3,4-oxadiazole-2-thiol. The final step involves the reaction of the intermediate product with pyrrolidine-2-one. The synthesis process has been optimized to achieve high yields of the compound.
科学的研究の応用
MPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, MPO has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. In material science, MPO has been used as a fluorescent probe for the detection of metal ions. In environmental science, MPO has been used as a sensor for the detection of toxic chemicals in water.
特性
IUPAC Name |
1-(4-methoxyphenyl)-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-18-10-4-2-9(3-5-10)16-7-8(6-11(16)17)12-14-15-13(20)19-12/h2-5,8H,6-7H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVXBCHORMZBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NNC(=S)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5h,6h,7h-Pyrrolo[1,2-c]imidazole](/img/structure/B2553764.png)

![2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide](/img/structure/B2553767.png)
![1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2553768.png)
![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)
![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2553771.png)
![2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2553773.png)

![(4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2553775.png)


![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)
